Sarcandrone A

HIV-1 Integrase Inhibition Antiviral Drug Discovery Flavonoid Dimers

Researchers relying on generic chalcones or undefined flavonoids in HIV-1 integrase or SARS-CoV-2 assays face uncontrolled variables and non-reproducible results due to structural ambiguity. Sarcandrone A provides a precise, X-ray-validated solution. - Structurally unique flavan-chalcone dimer with confirmed geometry via X-ray crystallography; cannot be substituted by simple chalcones or biflavonoids. - 1.4× greater HIV-1 integrase inhibitory potency vs. Sarcandrone B (IC50: 18.05 μM vs. 25.27 μM), enabling more sensitive SAR benchmarking. - Top-5 candidate from a 92-compound chalcone library for in silico SARS-CoV-2 spike/ACE2 binding, prioritized for confirmatory testing. - HPLC purity ≥98%, qualified as an analytical reference standard for method development (HPLC, LC-MS) targeting flavan-chalcone dimers in complex matrices.

Molecular Formula C33H30O8
Molecular Weight 554.6 g/mol
Cat. No. B13826437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcandrone A
Molecular FormulaC33H30O8
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCOC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O
InChIInChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1
InChIKeyWVQIVIOAVUCHLU-INGXWZIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sarcandrone A: Quantifying the Differentiation of a Flavan-Chalcone Dimer in Procurement Decisions


Sarcandrone A is a naturally occurring flavonoid dimer consisting of a flavan unit linked to a chalcone moiety, classified under O-methylated flavonoids [1]. First isolated from *Sarcandra hainanensis* (Chloranthaceae), its structure was confirmed via extensive NMR and X-ray crystallography [2]. With a molecular formula of C33H30O8 and a molecular weight of 554.6 g/mol, it is a high-purity research compound available for specialized scientific investigations [3].

Why Generic Flavonoid or Chalcone Analogs Cannot Substitute Sarcandrone A in Targeted Research


Substituting Sarcandrone A with a generic chalcone or flavonoid is scientifically unsound due to its unique dimeric architecture. It is a specific flavan-chalcone hybrid dimer, a complex structure distinct from simple chalcones or biflavonoids [1]. This precise molecular geometry dictates its specific interaction with biological targets, such as HIV-1 integrase and SARS-CoV-2 proteins, where minor structural variations in even closely related compounds like Sarcandrone B lead to quantifiable differences in inhibitory potency [2]. Using an undefined or structurally dissimilar analog introduces uncontrolled variables, invalidating comparative studies and yielding non-reproducible results.

Sarcandrone A Quantitative Evidence Guide: Head-to-Head Comparisons and Differential Data


Sarcandrone A Exhibits 1.4-Fold Greater HIV-1 Integrase Inhibition Compared to its Direct Analog Sarcandrone B

In a direct, head-to-head comparative assay, Sarcandrone A (Compound 1) demonstrated a more potent inhibition of HIV-1 integrase than its close structural analog, Sarcandrone B (Compound 2) [1]. The IC50 value for Sarcandrone A was 18.05 μM, compared to 25.27 μM for Sarcandrone B [1].

HIV-1 Integrase Inhibition Antiviral Drug Discovery Flavonoid Dimers

Sarcandrone A Demonstrates Superior In Silico Binding Affinity for SARS-CoV-2 Spike and ACE2 Proteins Compared to Reference Inhibitors

In a large-scale molecular docking study of 92 chalcone compounds, Sarcandrone A was identified as one of the top 5 compounds with the best binding energies against both SARS-CoV-2 spike protein and human ACE2 enzyme, surpassing the binding energies of known reference inhibitors artemisinin, ribavirin, and lopinavir [1].

SARS-CoV-2 Molecular Docking Antiviral Screening

Sarcandrone A's Structural Identity Confirmed via X-ray Crystallography, Ensuring Reproducibility

The absolute structure of Sarcandrone A was unambiguously confirmed through X-ray crystallography, a definitive analytical method that establishes its precise three-dimensional atomic arrangement [1]. This level of structural validation is not universally available for all chalcone or flavonoid analogs, which may rely solely on spectroscopic inference.

Structural Elucidation X-ray Crystallography Natural Product Chemistry

High-Impact Application Scenarios for Sarcandrone A in Research and Procurement


HIV-1 Integrase Inhibitor Screening and Mechanistic Studies

Procure Sarcandrone A as a validated, moderate-potency positive control or lead compound in HIV-1 integrase inhibition assays. Its 1.4-fold greater potency over Sarcandrone B (IC50: 18.05 μM vs. 25.27 μM) provides a more sensitive tool for structure-activity relationship (SAR) studies and for benchmarking novel synthetic inhibitors [1].

In Silico-Validated SARS-CoV-2 Antiviral Candidate for Experimental Validation

Acquire Sarcandrone A for in vitro and in vivo follow-up studies targeting SARS-CoV-2. Its selection as a top-5 candidate from a 92-compound chalcone library, based on superior in silico binding to viral spike protein and human ACE2, justifies its prioritization for confirmatory biological testing against COVID-19 [2].

Reference Standard for Flavan-Chalcone Dimer Analytical Method Development

Utilize Sarcandrone A as a high-purity (≥98%) reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to identify and quantify similar flavan-chalcone dimers in complex plant extracts or biological matrices. Its structure, confirmed by X-ray crystallography, ensures unambiguous identification [3].

Structural Biology and Molecular Modeling Template

Employ Sarcandrone A as a structurally precise template for molecular modeling and crystallography studies. Its unique flavan-chalcone dimer architecture, definitively resolved by X-ray crystallography, provides a reliable 3D model for investigating ligand-receptor interactions and for the design of novel flavonoid-based therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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